ETHYL 1-ETHYL-6-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Overview
Description
Ethyl 1-ethyl-6-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethylsulfonyl group, and a tetrahydropyrimidine ring fused with a phenyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-ETHYL-6-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common approach starts with the preparation of the piperazine derivative, which is then reacted with ethylsulfonyl chloride under basic conditions to introduce the ethylsulfonyl group. The resulting intermediate is then coupled with a pre-synthesized tetrahydropyrimidine derivative through a nucleophilic substitution reaction. The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process. Additionally, industrial-scale purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-6-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The ethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 1-ethyl-6-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 1-ETHYL-6-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Ethyl 1-ethyl-6-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be compared with other tetrahydropyrimidine derivatives, such as:
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical and biological properties. The unique combination of functional groups in ETHYL 1-ETHYL-6-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE imparts distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 3-ethyl-4-[(4-ethylsulfonylpiperazin-1-yl)methyl]-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O5S/c1-4-26-18(16-24-12-14-25(15-13-24)32(29,30)6-3)19(21(27)31-5-2)20(23-22(26)28)17-10-8-7-9-11-17/h7-11,20H,4-6,12-16H2,1-3H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMCJRNLTJXMPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CN3CCN(CC3)S(=O)(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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